(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Description
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a bromophenyl group, a hydroxymethylidene group, a pyridinylmethyl group, and a trimethoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2O6/c1-33-19-11-17(12-20(34-2)25(19)35-3)22-21(23(30)16-6-8-18(27)9-7-16)24(31)26(32)29(22)14-15-5-4-10-28-13-15/h4-13,22,30H,14H2,1-3H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEMBNHJDZLHCF-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable dicarbonyl compound with an amine under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the pyrrolidine intermediate.
Addition of the Hydroxymethylidene Group: The hydroxymethylidene group can be added through a condensation reaction involving an aldehyde or ketone with the pyrrolidine intermediate.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate.
Incorporation of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be added through a Friedel-Crafts alkylation reaction, where a trimethoxybenzene derivative reacts with the intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylidene group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group, or at the pyrrolidine ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and pyridinylmethyl groups.
Condensation: Condensation reactions can occur at the hydroxymethylidene group, leading to the formation of larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.
Condensation: Common reagents include aldehydes, ketones, and carboxylic acids.
Major Products
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Phenyl derivatives and reduced pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Condensation: Larger, more complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione can be compared with other similar compounds, such as:
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione: This compound has a chlorophenyl group instead of a bromophenyl group, which can affect its reactivity and biological activity.
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione: This compound has a fluorophenyl group instead of a bromophenyl group, which can influence its chemical properties and interactions with biomolecules.
(4E)-4-[(4-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione: This compound has a methylphenyl group instead of a bromophenyl group, which can alter its stability and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
